(2S,3R,4S,5R,6R)-2-(Ethylthio)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

Catalog No.
S1482510
CAS No.
56245-60-4
M.F
C8H16O5S
M. Wt
224.28 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S,3R,4S,5R,6R)-2-(Ethylthio)-6-(hydroxymethyl)te...

CAS Number

56245-60-4

Product Name

(2S,3R,4S,5R,6R)-2-(Ethylthio)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

IUPAC Name

(2S,3R,4S,5R,6R)-2-ethylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C8H16O5S

Molecular Weight

224.28 g/mol

InChI

InChI=1S/C8H16O5S/c1-2-14-8-7(12)6(11)5(10)4(3-9)13-8/h4-12H,2-3H2,1H3/t4-,5+,6+,7-,8+/m1/s1

InChI Key

CHAHFVCHPSPXOE-HNEXDWKRSA-N

SMILES

CCSC1C(C(C(C(O1)CO)O)O)O

Synonyms

Ethyl 1-Thio-β-D-galactopyranoside; Ethyl 1-Deoxy-1-thio-β-D-galactopyranoside;

Canonical SMILES

CCSC1C(C(C(C(O1)CO)O)O)O

Isomeric SMILES

CCS[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O
(2S,3R,4S,5R,6R)-2-(Ethylthio)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol is a chemical compound that has been the focus of extensive scientific research over the last few decades. This paper will provide an overview of the definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, and potential implications in various fields of research and industry. Additionally, the paper will discuss limitations and future directions for research concerning (2S,3R,4S,5R,6R)-2-(Ethylthio)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol.
(2S,3R,4S,5R,6R)-2-(Ethylthio)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol is a chemical compound that is commonly known as ethylthioglycosides. The compound is classified as a tetrahydropyran glycoside and is frequently used in biological and medicinal chemistry. Ethylthioglycosides are utilized as glycosyl donors in the chemical synthesis of oligosaccharides, which are essential components of cell membranes and play critical roles in biological processes in the human body.
Ethylthioglycosides are white to off-white solids that are soluble in water. The chemical compound has a molecular weight of 296.33 g/mol and a melting point of 143–144°C. The solubility and physical properties of ethylthioglycosides can vary depending on the specific structure of the compound.
The synthesis of ethylthioglycosides can be achieved through various chemical reactions, including glycosylation, silylation, and thiolation. Glycosylation, which involves the reaction of a glycosyl donor with a glycosyl acceptor, is the most common method for synthesizing ethylthioglycosides. Silylation and thiolation are also utilized, but these methods are less commonly used due to the intricacy of the reaction mechanisms and the availability of the necessary reagents.
A variety of analytical methods can be used to characterize and analyze ethylthioglycosides, including nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS). These methods are commonly used to identify specific structural features of the ethylthioglycosides, determine purity, and assess the effectiveness of chemical reactions.
Ethylthioglycosides have demonstrated a wide range of biological properties, including antibacterial, antiviral, antifungal, and anti-inflammatory activities. These properties may be attributed to the compound's ability to disrupt bacterial cell wall formation and inhibit the activity of enzymes involved in viral replication.
Research has shown that ethylthioglycosides have low toxicity and are generally safe to use in scientific experiments. However, it is recommended that researchers take appropriate safety precautions, such as using personal protective equipment, to minimize any potential hazards associated with handling the compound.
Ethylthioglycosides have various applications in scientific experiments, including the synthesis of oligosaccharides, glycomics research, and drug discovery. The compound is frequently used as a glycosylation reagent in the formation of complex carbohydrate structures that can be used as antigens, vaccines, and diagnostic tools. In addition, ethylthioglycosides can be utilized in glycomics research to study the role of carbohydrates in biological processes and diseases.
Recent research has focused on the synthesis of novel ethylthioglycosides with improved properties, such as increased solubility, stability, and bioactivity. Additionally, researchers are exploring the use of ethylthioglycosides in the development of new drugs and therapies for various diseases, including cancer, Alzheimer's disease, and diabetes. The current state of research suggests that ethylthioglycosides represent a promising avenue for further investigation in the fields of biology and medicine.
The potential implications of ethylthioglycosides extend beyond biology and medicine. The unique chemical properties of the compound make it a promising candidate for use in the synthesis of novel polymers, catalysis, and materials science. As a result, there is growing interest in the use of ethylthioglycosides in industrial applications, such as the development of biosensors and biomaterials.
Despite the potential benefits of ethylthioglycosides, there are limitations to the current research. For example, the synthesis of ethylthioglycosides can often be challenging, and the cost of the reagents required for synthesis may limit their use. Additionally, further research is needed to fully understand the biological mechanisms and potential therapeutic applications of ethylthioglycosides.
for research include the development of more efficient and cost-effective methods for synthesizing ethylthioglycosides, as well as the exploration of new applications in industry and medicine. Further investigation into the biological properties and therapeutic potential of ethylthioglycosides may lead to the development of novel drugs and therapies for various diseases. Finally, the exploration of the industrial applications of ethylthioglycosides may lead to the development of innovative technologies that can improve our daily lives.

XLogP3

-0.9

LogP

-1.51 (LogP)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

Ethyl 1-thio-beta-D-galactopyranoside

Dates

Modify: 2023-09-19

Explore Compound Types